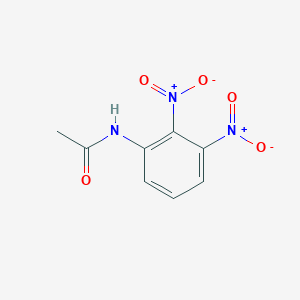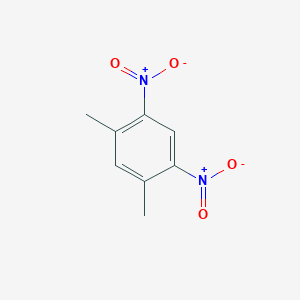
Benzamide, 2-methyl-N-(2-methylphenyl)-
Overview
Description
“Benzamide, 2-methyl-N-(2-methylphenyl)-” is a compound with the molecular formula C15H15NO . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The structure of this compound closely resembles that of 2-chloro-N-phenylbenzamide .
Molecular Structure Analysis
The molecular structure of “Benzamide, 2-methyl-N-(2-methylphenyl)-” includes a benzoyl phenyl ring and an aniline ring. The conformation of the C—O bond is synto the ortho-methyl substituent in the benzoyl phenyl ring, while the N—H bond is antito the ortho-methyl substituent .Physical And Chemical Properties Analysis
“Benzamide, 2-methyl-N-(2-methylphenyl)-” has a molecular weight of 225.28 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound’s exact physical and chemical properties, such as melting point and solubility, are not specified in the available literature .Relevant Papers Several papers have been published on related compounds, such as 2-chloro-N-phenylbenzamide and 2-methyl-N-phenylbenzamide . These papers could provide valuable insights into the properties and potential applications of “Benzamide, 2-methyl-N-(2-methylphenyl)-”.
Scientific Research Applications
Antimicrobial Activity
Benzamide derivatives, including 2-Methyl-N-(o-tolyl)benzamide, have been studied for their antimicrobial properties. Research suggests that these compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .
Antioxidant Properties
Studies have shown that benzamide derivatives can exhibit antioxidant activities. This property is significant in preventing oxidative stress, which can lead to cellular damage and is associated with various diseases .
Analgesic and Anti-inflammatory Uses
The analgesic and anti-inflammatory effects of benzamide derivatives are well-documented. They can be used to alleviate pain and reduce inflammation in medical treatments .
Anticancer Potential
Some benzamide compounds have shown promise in anticancer research. They may work by inhibiting cancer cell growth and inducing apoptosis .
Cardiovascular Applications
Benzamide derivatives might have cardiovascular applications due to their potential effects on blood pressure regulation and heart rate control .
Structural Analysis and Characterization
The structural analysis of benzamide derivatives, including 2-Methyl-N-(o-tolyl)benzamide, is crucial for understanding their chemical properties and potential applications. Techniques like NMR, IR spectroscopy, and X-ray crystallography are commonly used for this purpose .
Molecular Docking Studies
Molecular docking studies are performed to predict how a compound like 2-Methyl-N-(o-tolyl)benzamide interacts with biological targets. This is essential in drug design and discovery processes .
Simulation Visualizations
Programs such as Amber and GROMACS can use data from compounds like 2-Methyl-N-(o-tolyl)benzamide to produce simulation visualizations. These are important for understanding molecular dynamics and interactions .
Mechanism of Action
Mode of Action
The exact mode of action of 2-Methyl-N-(o-tolyl)benzamide is not fully understood. As a benzamide derivative, it may share some of the interactions that other benzamides have with their targets. These can include binding to the active sites of enzymes or interacting with cell membrane receptors. The specific interactions and resulting changes caused by this compound are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 2-Methyl-N-(o-tolyl)benzamide’s action are not well-documented. Depending on its targets and mode of action, this compound could potentially influence a variety of cellular processes. More research is needed to elucidate these effects .
properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-11-7-3-5-9-13(11)15(17)16-14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSBZUAAMLSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40177523 | |
| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 2-methyl-N-(2-methylphenyl)- | |
CAS RN |
22978-49-0 | |
| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022978490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamide, 2-methyl-N-(2-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40177523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-N-(o-tolyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Tert-pentyl)phenoxy]acetic acid](/img/structure/B181238.png)





![7-Methylsulfanyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B181250.png)






